2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a unique structure that combines an imidazole ring, a methoxyphenyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and trimethylphenyl groups. The final step involves the formation of the acetamide linkage.
Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.
Trimethylphenyl Group Introduction: The trimethylphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzyl chloride.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased durability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions and active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl and trimethylphenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound features a similar imidazole ring and methoxyphenyl group but differs in its overall structure and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has a different core structure and is used in different applications.
2-Methoxyphenyl isocyanate: This compound features the methoxyphenyl group and is used as a chemoselective reagent in organic synthesis.
Uniqueness
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of an imidazole ring, methoxyphenyl group, and trimethylphenyl group. This unique structure allows for specific interactions with biological targets and provides versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-16(2)21(17(3)12-15)24-20(26)14-28-22-23-9-10-25(22)13-18-7-5-6-8-19(18)27-4/h5-12H,13-14H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBYDMLLZHUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.